2-Bromo-1-(4-methoxyphenyl)butan-1-one fundamental properties
2-Bromo-1-(4-methoxyphenyl)butan-1-one fundamental properties
An In-Depth Technical Guide to the Core Properties of 2-Bromo-1-(4-methoxyphenyl)butan-1-one
For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the fundamental properties, synthesis, and potential applications of the α-bromoketone, 2-Bromo-1-(4-methoxyphenyl)butan-1-one. As a Senior Application Scientist, the following narrative is structured to provide not just technical data, but also to explain the causality behind experimental choices and to ground the information in established chemical principles.
Introduction and Chemical Context
2-Bromo-1-(4-methoxyphenyl)butan-1-one is a member of two significant classes of organic compounds: aryl alkyl ketones and α-halogenated ketones.[1] The aryl alkyl ketone framework, specifically the 4-methoxybutyrophenone core, is a common structural motif in pharmaceuticals and fine chemicals.[1] The introduction of a bromine atom at the α-position to the carbonyl group drastically enhances the molecule's synthetic utility.
The reactivity of α-haloketones is characterized by two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen.[1][2] The powerful electron-withdrawing effect of the adjacent carbonyl group polarizes the carbon-bromine bond, rendering the α-carbon exceptionally susceptible to nucleophilic attack.[2] This inherent reactivity makes compounds like 2-Bromo-1-(4-methoxyphenyl)butan-1-one valuable intermediates for a wide array of chemical transformations, pivotal in the construction of complex molecular architectures, including various heterocyclic systems of medicinal importance.[1][2]
Core Physicochemical Properties
While detailed experimental data for this specific compound is limited due to its status as a specialized research chemical, its fundamental properties can be compiled from supplier information and extrapolated from closely related analogs.
| Property | Data | Source |
| Molecular Formula | C₁₁H₁₃BrO₂ | |
| Molecular Weight | 257.12 g/mol | |
| CAS Number | 881-43-6 | [1] |
| Physical Form | Solid | [3] |
| SMILES | O=C(C(Br)CC)C1=CC=C(OC)C=C1 | |
| InChI Key | NYVCAOCEVSDWOB-UHFFFAOYSA-N |
Synthesis and Mechanistic Insights
The most common and direct route to α-bromoketones is the electrophilic halogenation of the parent ketone at the α-carbon.[4] The synthesis of 2-Bromo-1-(4-methoxyphenyl)butan-1-one can be logically achieved by the selective α-bromination of its precursor, 1-(4-methoxyphenyl)butan-1-one (also known as 4'-methoxybutyrophenone).
Proposed Synthetic Workflow
The synthesis is a two-stage process: first, the preparation of the ketone precursor, and second, its α-bromination.
Caption: Proposed two-stage synthesis of the target compound.
Experimental Protocol: α-Bromination
This protocol is adapted from standard procedures for the acid-catalyzed bromination of aryl alkyl ketones.
Materials:
-
1-(4-methoxyphenyl)butan-1-one (1 eq.)
-
Glacial Acetic Acid (solvent)
-
Bromine (Br₂) (1 eq.)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-(4-methoxyphenyl)butan-1-one in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a stirrer. Protect the reaction from light.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred ketone solution at room temperature. The characteristic red-brown color of bromine should disappear as it is consumed.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing cold water and dichloromethane.
-
Separate the organic layer. Wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), saturated sodium thiosulfate solution (to quench unreacted bromine), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude 2-Bromo-1-(4-methoxyphenyl)butan-1-one by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture).
Reaction Mechanism: Acid-Catalyzed α-Bromination
The reaction proceeds via an enol intermediate. The rate-determining step is the formation of this enol, which is then rapidly halogenated.[4]
Caption: Acid-catalyzed α-bromination mechanism.
Causality: The use of an acid catalyst (like acetic acid or a stronger acid) is crucial as it protonates the carbonyl oxygen, which significantly increases the acidity of the α-protons. This facilitates their removal and the subsequent formation of the nucleophilic enol tautomer.[4] The enol, with its electron-rich double bond, then readily attacks the electrophilic bromine molecule.
Predicted Spectral Data
No specific spectral data for 2-Bromo-1-(4-methoxyphenyl)butan-1-one is publicly available. However, a scientifically sound prediction can be made based on its structure and data from its precursor and analogs.
-
¹H NMR (Proton NMR):
-
Aromatic Protons: Two doublets are expected in the aromatic region (~6.9-7.0 ppm and ~7.9-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. This is similar to the pattern seen for 2-bromo-1-(4-methoxyphenyl)ethanone (doublets at 8.17 and 7.49 ppm).[5][6]
-
Methine Proton (-CHBr-): A triplet is predicted around 4.8-5.2 ppm due to coupling with the adjacent methylene (-CH₂-) group.
-
Methoxy Protons (-OCH₃): A sharp singlet at ~3.8-3.9 ppm.[5][6]
-
Methylene Protons (-CH₂-): A multiplet (likely a sextet) around 2.0-2.3 ppm, coupled to both the methine and methyl protons.
-
Methyl Protons (-CH₃): A triplet around 1.0-1.2 ppm, coupled to the methylene protons.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (C=O): A signal expected in the downfield region, ~190-195 ppm.
-
Aromatic Carbons: Signals between ~114-165 ppm, including the characteristic C-O signal around 164 ppm.
-
Alpha-Carbon (-CHBr-): A signal around 45-55 ppm.
-
Methoxy Carbon (-OCH₃): A signal around 55-56 ppm.
-
Methylene and Methyl Carbons: Signals in the aliphatic region, typically below 30 ppm.
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band is expected around 1680-1700 cm⁻¹, characteristic of an aryl ketone. The carbonyl stretch for butan-2-one is noted around 1715 cm⁻¹.[7]
-
C-O Stretch (Aromatic Ether): A strong band around 1250-1260 cm⁻¹.
-
C-Br Stretch: A band in the fingerprint region, typically 500-600 cm⁻¹.
-
Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.
-
Chemical Reactivity and Applications
The synthetic value of 2-Bromo-1-(4-methoxyphenyl)butan-1-one lies in its ability to act as a versatile electrophilic building block.
-
Nucleophilic Substitution: The α-carbon is highly reactive towards a wide range of nucleophiles (e.g., amines, thiols, cyanides), allowing for the introduction of diverse functional groups. This is a cornerstone of its use in building more complex molecules.[2][8]
-
Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo this rearrangement to form carboxylic acid derivatives.
-
Synthesis of Heterocycles: It is an excellent precursor for synthesizing heterocycles. For example, reaction with thioamides or thioureas can yield thiazole derivatives, which are common motifs in pharmacologically active compounds.[2]
-
Dehydrobromination: Elimination of HBr using a non-nucleophilic base (e.g., pyridine, DBU) can generate the corresponding α,β-unsaturated ketone, 1-(4-methoxyphenyl)but-2-en-1-one. These conjugated systems are valuable Michael acceptors in organic synthesis.[1]
Applications in Drug Development: Alpha-brominated ketones are frequently used as intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[9] The 4-methoxyphenyl group is present in numerous drugs, and the reactivity of the α-bromo-ketone functionality allows for the construction of larger scaffolds necessary for biological activity.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, the hazards can be reliably inferred from closely related α-bromoketones.
-
Hazard Classification: Analogs like 2-bromo-1-(4-methoxyphenyl)ethanone and 2-bromo-1-(4-methoxyphenyl)propan-1-one are classified as corrosive and may cause severe skin burns and eye damage.[10][11][12] They are also known to cause respiratory irritation.[10][13]
-
Toxicity: Alpha-bromoketones are often lachrymators (tear-inducing agents) and should be handled with extreme caution in a well-ventilated fume hood.
-
Handling Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Avoid inhalation of dust or vapors.[13]
-
Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.[12]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and amines.[12]
This self-validating approach, which combines direct data with established principles and analog comparisons, provides a robust and trustworthy guide for professionals working with this versatile chemical intermediate.
References
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Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. Available at: [Link]
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ResearchGate. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-1-(4-methoxyphenyl)propan-1-one. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). IR Spectrum for Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Methoxyphenyl)butan-2-one. Retrieved from [Link]
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ChemBK. (2024). 1-(4-Methoxyphenyl)butan-1-one. Retrieved from [Link]
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ACS Publications. (n.d.). The Reactions of α-Bromo Ketones with Primary Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
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Sciencemadness.org. (2008). Synthesis of 4-(3,4-methylendioxyphenyl)butan-2-one, "Cassione". Retrieved from [Link]
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Fiveable. (n.d.). α-bromoketone Definition. Retrieved from [Link]
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Al-Zaydi, A. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5207-5287. Available at: [Link]
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Doc-Player. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of butanone. Retrieved from [Link]
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